

# Application Notes and Protocols for Lu AF99103 in Electrophysiology Experiments

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## Compound of Interest

Compound Name: Lu AF90103

Cat. No.: B15578052

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## Introduction

**Lu AF90103** is a novel therapeutic agent that has garnered significant interest for its potential in treating neurological and psychiatric disorders. It acts as a prodrug, readily crossing the blood-brain barrier, and is subsequently metabolized to its active form, compound 42d. This active metabolite functions as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subtype.<sup>[1]</sup> This application note provides detailed protocols for the use of **Lu AF90103** and its active form in electrophysiological experiments to characterize its effects on NMDA receptor activity. Additionally, it explores the potential indirect modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

## Data Presentation

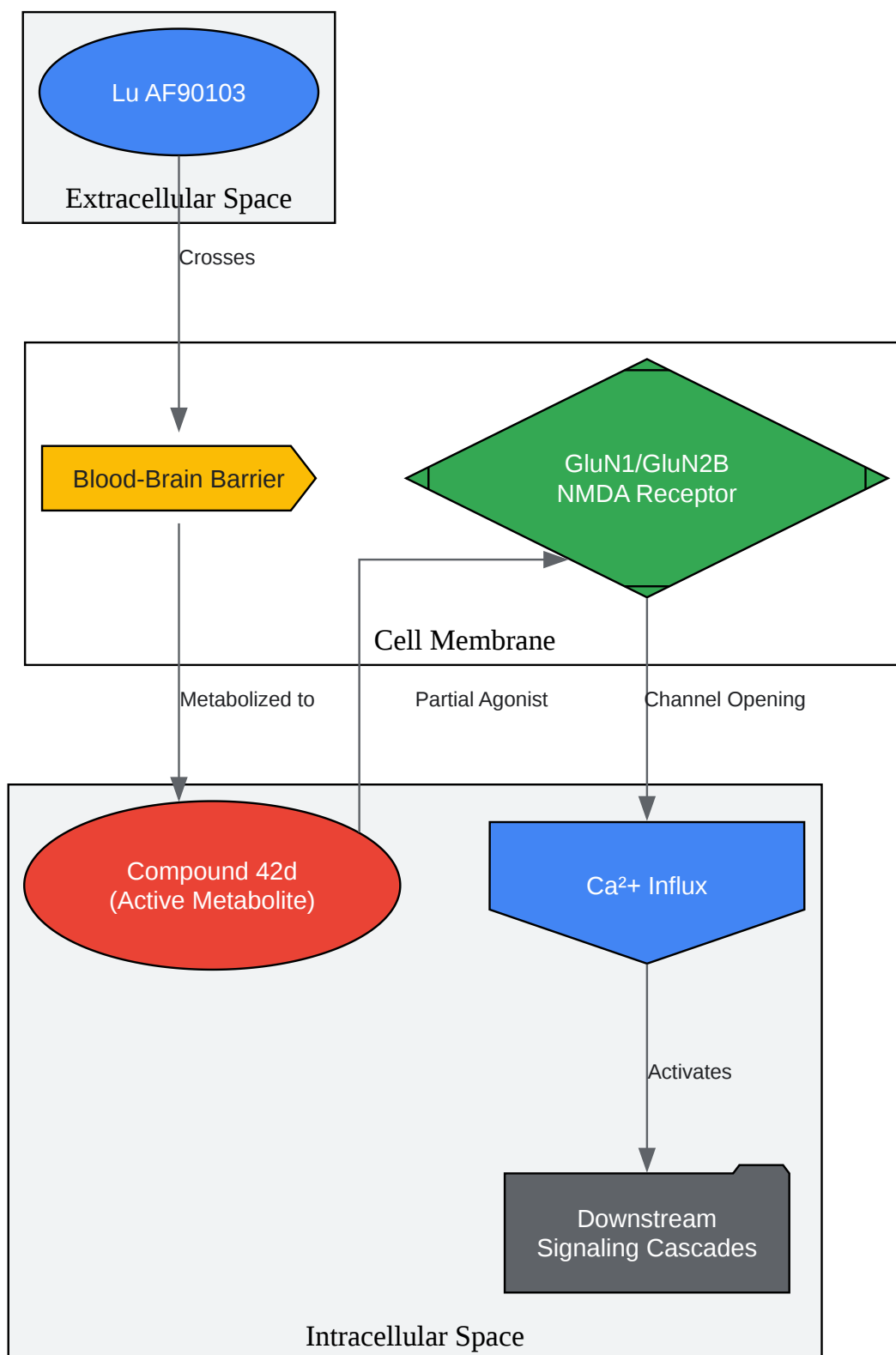
### Table 1: Pharmacological Properties of Lu AF90103's Active Metabolite (Compound 42d)

Parameter	Value	Receptor Subtype	Method
EC50	78 nM	Human NMDA GluN1/GluN2B	Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes
Efficacy	24% (relative to glycine)	Human NMDA GluN1/GluN2B	Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes

This table summarizes the key pharmacological characteristics of the active metabolite of **Lu AF90103**, compound 42d, at the human GluN1/GluN2B NMDA receptor subtype.[\[1\]](#)

## Signaling Pathways and Experimental Workflow

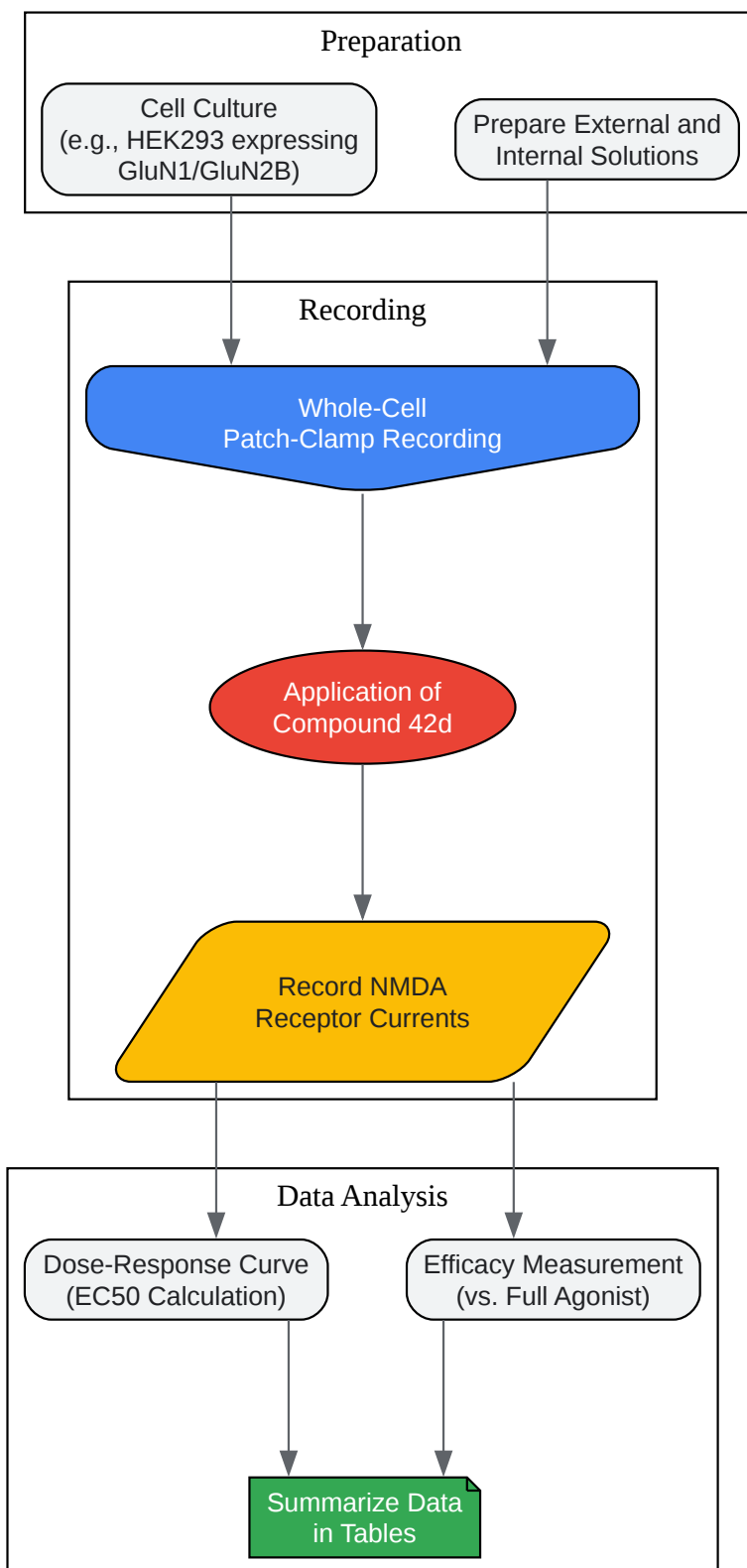
### Signaling Pathway of Lu AF90103



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**Lu AF90103** mechanism of action.

## Experimental Workflow for Electrophysiological Characterization



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Workflow for electrophysiological analysis.

## Experimental Protocols

### Protocol 1: Characterization of Compound 42d Effects on NMDA Receptors using Whole-Cell Patch-Clamp in HEK293 Cells

This protocol describes the characterization of the active metabolite of **Lu AF90103**, compound 42d, on recombinant NMDA receptors expressed in a heterologous system.

#### 1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding the human GluN1 and GluN2B subunits of the NMDA receptor using a suitable transfection reagent.
- Plate the transfected cells onto glass coverslips 24-48 hours before recording.

#### 2. Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl<sub>2</sub>, 10 HEPES, 10 Glucose, 0.01 Glycine. Adjust pH to 7.4 with NaOH. The absence of Mg<sup>2+</sup> is crucial to prevent voltage-dependent block of the NMDA receptor.
- Internal Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

#### 3. Electrophysiological Recording:

- Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

- Perform whole-cell patch-clamp recordings using borosilicate glass pipettes with a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Clamp the membrane potential at -60 mV.
- Establish a stable baseline recording in the presence of glycine (co-agonist).

#### 4. Drug Application and Data Acquisition:

- Prepare stock solutions of compound 42d in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
- Apply different concentrations of compound 42d to the cell using a fast perfusion system.
- To determine the EC<sub>50</sub>, apply increasing concentrations of compound 42d in the presence of a saturating concentration of the co-agonist glycine.
- To determine efficacy, compare the maximal current induced by a saturating concentration of compound 42d to the maximal current induced by a saturating concentration of a full agonist (e.g., glutamate or glycine).
- Record the resulting currents using an appropriate amplifier and data acquisition software.

#### 5. Data Analysis:

- Measure the peak amplitude of the inward current at each concentration of compound 42d.
- Normalize the responses to the maximal response.
- Fit the concentration-response data to the Hill equation to determine the EC<sub>50</sub>.
- Calculate the efficacy as a percentage of the maximal response to the full agonist.

## Protocol 2: Investigation of Indirect Modulation of GIRK Channels in Neurons

This protocol outlines a method to investigate whether the modulation of NMDA receptors by **Lu AF90103**'s active metabolite can indirectly influence GIRK channel activity in cultured

neurons. Activation of NMDA receptors can lead to downstream signaling that may affect GIRK channel function or expression.[2]

#### 1. Primary Neuronal Culture:

- Prepare primary cultures of hippocampal or cortical neurons from embryonic or early postnatal rodents.
- Plate neurons on poly-D-lysine coated coverslips and maintain in a suitable neurobasal medium.

#### 2. Solutions:

- External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 Glucose. Bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Internal Solution (for GIRK current recording, in mM): 140 KCl, 10 HEPES, 2 MgCl<sub>2</sub>, 0.2 EGTA, 3 ATP-Na<sub>2</sub>, 0.5 GTP-Na. Adjust pH to 7.3 with KOH.

#### 3. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings from cultured neurons.
- To isolate GIRK currents, a voltage ramp protocol (e.g., from -120 mV to -40 mV) can be used to observe the characteristic inward rectification.
- Alternatively, GIRK channels can be activated by a specific GPCR agonist (e.g., baclofen for GABA-B receptors) to elicit a measurable current.

#### 4. Experimental Procedure:

- Record baseline GIRK channel activity (either basal or agonist-evoked).
- Treat the neuronal cultures with **Lu AF90103** for a specified period (e.g., minutes to hours) to allow for its conversion to compound 42d and subsequent NMDA receptor modulation.
- After treatment, repeat the measurement of GIRK channel activity.

- Compare the GIRK current amplitude and/or kinetics before and after treatment with **Lu AF90103**.
- A positive control would be to directly activate GIRK channels with a known activator, while a negative control would involve applying the vehicle for **Lu AF90103**.

#### 5. Data Analysis:

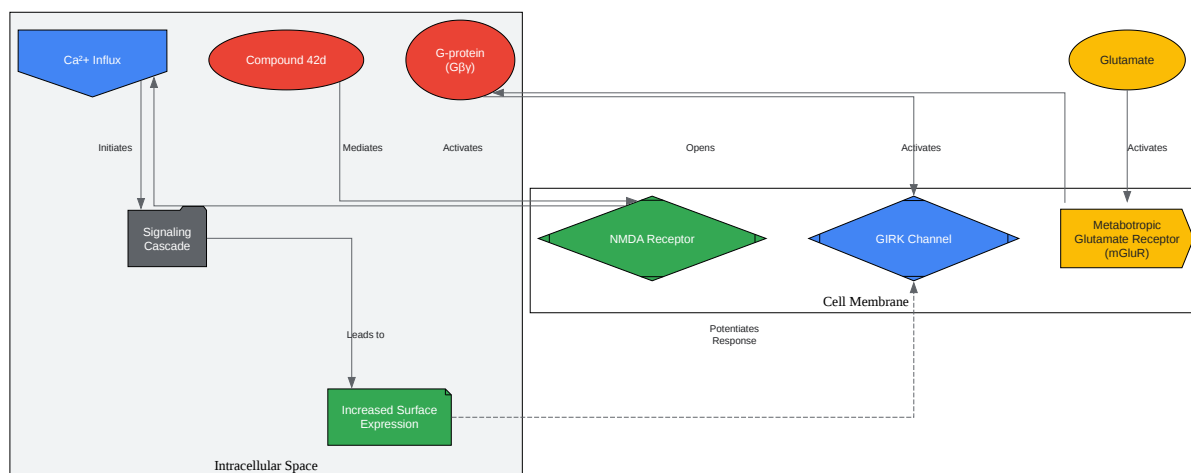
- Measure the amplitude of the inwardly rectifying current at a specific negative potential (e.g., -120 mV).
- Statistically compare the GIRK currents before and after **Lu AF90103** treatment to determine if there is a significant change.

## Potential Indirect Modulation of GIRK Channels

While **Lu AF90103**'s primary target is the NMDA receptor, there is a potential for indirect modulation of GIRK channels. Activation of certain G-protein coupled receptors (GPCRs), including some metabotropic glutamate receptors, can lead to the activation of GIRK channels. [3][4] Since **Lu AF90103** modulates glutamatergic signaling, it is plausible that long-term changes in neuronal activity induced by this compound could lead to alterations in GPCR signaling and, consequently, GIRK channel function. Furthermore, studies have shown that activation of NMDA receptors can increase the surface expression of GIRK channels in hippocampal neurons.[2]

## Putative Pathway for Indirect GIRK Modulation





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### Indirect modulation of GIRK channels.

These protocols and the accompanying information provide a framework for the detailed electrophysiological investigation of **Lu AF90103** and its active metabolite, compound 42d. By understanding its effects on NMDA receptors and its potential downstream consequences, researchers can better elucidate its therapeutic potential.

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